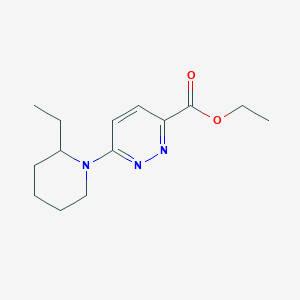

Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-3-11-7-5-6-10-17(11)13-9-8-12(15-16-13)14(18)19-4-2/h8-9,11H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOOMNZLLGFSFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=NN=C(C=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate belongs to a class of pyridazine derivatives, which are known for their diverse pharmacological properties. The compound's structure includes a pyridazine ring and an ethylpiperidine moiety, contributing to its biological activity.

The biological activity of Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating metabolic pathways crucial for cellular functions.

- Receptor Interaction : It could interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate exhibit significant anticancer activity:

- Cell Viability Inhibition : Compounds in this class have shown IC50 values ranging from 7.9 µM to 92 µM against various cancer cell lines, indicating effective inhibition of cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| OVCAR-3 | 31.5 |

| COV318 | 43.9 |

| Breast Cancer | 7.9 - 92 |

Antimicrobial Properties

Research has also explored the antimicrobial potential of related piperidine derivatives:

- In Vitro Studies : Compounds similar to Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate demonstrated activity against various bacterial strains, suggesting a possible role as antimicrobial agents .

Case Studies

- Study on Cancer Cells : A study examining the effects of pyridazine derivatives on ovarian cancer cells revealed that these compounds could induce apoptosis through modulation of specific signaling pathways associated with cell survival .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of piperidine derivatives showed promising results against Gram-positive and Gram-negative bacteria, highlighting the need for further exploration into their mechanisms .

Comparison with Similar Compounds

Piperidine-Substituted Pyridazine Derivatives

Piperidine substituents are common in drug discovery due to their ability to enhance solubility and bioavailability.

Key Observations :

- The 2-ethyl group in the target compound may increase metabolic stability by reducing oxidative metabolism at the piperidine ring.

Imidazo[1,2-b]pyridazine Derivatives

Imidazo-fused pyridazines are prevalent in kinase inhibitor development.

Key Observations :

Pyridazine-3-carboxylate Esters with Varied Substituents

Ester chain length and substituent position significantly influence physicochemical properties.

Preparation Methods

Coupling Reaction Using Cesium Carbonate in Dimethylformamide

One effective method involves the reaction of a chloropyridazine derivative with ethyl piperidin-4-ylacetate in the presence of cesium carbonate as a base in N,N-dimethylformamide (DMF). The reaction is conducted under an inert nitrogen atmosphere at 20–55 °C for approximately 3 hours. This facilitates nucleophilic substitution of the chlorine atom on the pyridazine ring by the piperidinyl group, forming the desired ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate.

| Parameter | Details |

|---|---|

| Reactants | 2,5-Dichloropyrazine and ethyl piperidin-4-ylacetate |

| Base | Cesium carbonate (1.61 equiv.) |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | 20–55 °C |

| Atmosphere | Nitrogen (inert) |

| Reaction time | 3 hours |

| Work-up | Filtration, extraction with ethyl acetate, drying over Na2SO4 |

| Purification | Biotage SP-1 chromatography with hexanes/ethyl acetate gradient |

| Yield | Not explicitly stated but high purity achieved |

| Characterization | LC-MS (ESI) m/z 284 [M+H]+ |

This method is advantageous due to mild conditions and high selectivity, minimizing side reactions.

Carbodiimide-Mediated Coupling in Tetrahydrofuran

An alternative approach uses carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) along with 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at room temperature. This approach is suitable for coupling carboxylic acid derivatives with amines, facilitating the formation of amide or related bonds.

| Parameter | Details |

|---|---|

| Reactants | Pyridazine carboxylic acid derivative and 2-ethylpiperidine |

| Coupling agents | EDCI hydrochloride and HOBt |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 20 °C |

| Reaction time | 14 hours |

| Work-up | Partition between ethyl acetate and aqueous HCl, washing with sodium bicarbonate and brine, drying |

| Purification | Recrystallization from ethyl acetate/acetonitrile |

| Yield | Approximately 85% |

| Product form | Beige powder |

This method provides a high yield and purity product, suitable for further biological testing and characterization.

Protection and Functional Group Manipulations

In some synthetic routes, protection of the piperidine nitrogen is employed to prevent side reactions during subsequent steps. For example, N-acetylation or benzoyl protection can be introduced using acetic anhydride or benzoyl chloride, respectively, under reflux or room temperature conditions with bases like pyridine or triethylamine. After the desired transformations, deprotection is achieved under acidic conditions.

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| N-acetylation | Acetic anhydride, pyridine, reflux at 140 °C for 2 h | Protect amino group to avoid side reactions |

| Acyl chloride formation | Thionyl chloride in 1,2-dichloroethane at 60 °C for 4 h | Activate carboxylic acid for Friedel-Crafts acylation |

| Friedel-Crafts acylation | Aluminum trichloride, 1,2-dichloroethane, 90 °C overnight | Introduce aromatic substituent |

| Deprotection | 4N HCl in 1,4-dioxane, room temperature | Remove protecting group |

These steps are crucial in complex syntheses involving benzoylpiperidine fragments but can be adapted for pyridazine derivatives with similar functional groups.

Reaction Conditions Influencing Yield and Purity

- Solvent choice: Polar aprotic solvents such as DMF and THF are preferred to promote nucleophilic substitution and coupling reactions.

- Temperature control: Moderate temperatures (20–60 °C) ensure reaction progress without degradation.

- Inert atmosphere: Nitrogen or argon atmospheres prevent oxidation or moisture-sensitive side reactions.

- Stoichiometric ratios: Slight excess of base (cesium carbonate) or coupling agents improves conversion.

- Purification methods: Chromatography and recrystallization are essential to isolate high-purity products (>90%).

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cesium carbonate-mediated coupling | 2,5-Dichloropyrazine, ethyl piperidin-4-ylacetate, Cs2CO3 | DMF | 20–55 °C | High | Inert atmosphere, 3 h reaction |

| Carbodiimide coupling | Pyridazine carboxylic acid, EDCI, HOBt, 2-ethylpiperidine | THF | 20 °C | ~85 | Room temp, 14 h, recrystallization |

| Protection/deprotection sequence | Acetic anhydride, pyridine, SOCl2, AlCl3, HCl | Various (DCM, 1,2-dichloroethane) | 20–140 °C | Variable | Used for complex intermediates |

Research Findings and Notes

- The use of cesium carbonate in DMF under inert atmosphere is a robust method for nucleophilic substitution on pyridazine rings, yielding high purity products suitable for medicinal chemistry applications.

- Carbodiimide-mediated coupling is effective for amide bond formation involving piperidine derivatives and carboxylic acids, providing good yields and straightforward purification.

- Protection strategies are essential when sensitive functional groups are present to avoid side reactions, especially in multi-step syntheses involving aromatic substitutions.

- Reaction monitoring via LC-MS and NMR spectroscopy is standard to confirm structure and purity.

- The choice of reaction conditions significantly impacts yield and purity, with inert atmospheres and controlled temperatures being critical parameters.

Q & A

Q. What are the optimal synthetic routes for Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including pyridazine ring formation followed by substitution with 2-ethylpiperidine. Key steps include:

- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDCI) to introduce the piperidinyl group .

- Solvent selection : Ethanol or dimethoxyethane at elevated temperatures (60–80°C) to promote cyclization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product, achieving >90% purity . Yield optimization requires precise stoichiometric ratios of reagents (e.g., cesium carbonate for deprotonation) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate?

Methodological Answer: A combination of techniques ensures structural validation:

- NMR spectroscopy : and NMR to confirm substituent positions and ester functionality (e.g., δ ~4.3 ppm for ethyl ester protons) .

- High-resolution mass spectrometry (HRMS) : Exact mass matching (e.g., m/z 374.1954 for CHNO) to verify molecular composition .

- HPLC : Retention time analysis under acidic conditions (e.g., 1.05–1.33 minutes) to assess purity .

Q. How does the 2-ethylpiperidinyl substituent influence the compound’s biological activity compared to other pyridazine derivatives?

Methodological Answer: Structural comparisons reveal:

- Steric effects : The 2-ethyl group enhances lipophilicity, improving membrane permeability compared to methyl or unsubstituted analogs .

- Electronic effects : The piperidine ring’s basicity may facilitate hydrogen bonding with biological targets (e.g., enzymes or receptors) .

- Biological assays : Test neuroprotective or antimicrobial activity in cell-based models, comparing IC values against analogs like Ethyl 6-methylpyridazine-3-carboxylate .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

Methodological Answer: Discrepancies often arise from:

- Purity variations : Validate compound integrity via HPLC and elemental analysis to exclude degradation products .

- Assay conditions : Standardize protocols (e.g., pH, temperature) and use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

- Structural analogs : Compare activity with closely related derivatives (e.g., Ethyl 6-(isobutylamino)pyridazine-3-carboxylate) to isolate substituent-specific effects .

Q. What computational methods are recommended for modeling the interaction of this compound with biological targets?

Methodological Answer: Use a hybrid approach:

- Molecular docking : Software like AutoDock Vina to predict binding modes with enzymes (e.g., kinases) using crystal structures from databases like PDB .

- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., 100 ns simulations in GROMACS) .

- QSAR modeling : Correlate substituent variations (e.g., piperidinyl vs. pyrazinyl groups) with activity data to guide optimization .

Q. What challenges arise in achieving regioselective functionalization of the pyridazine ring during synthesis?

Methodological Answer: Key challenges include:

- Competing reaction pathways : Use directing groups (e.g., bromine at C-4) to control substitution patterns .

- Byproduct formation : Monitor reactions via LCMS and employ scavenger resins (e.g., polymer-bound triphenylphosphine) to trap intermediates .

- Temperature control : Lower temperatures (0–5°C) reduce unwanted dimerization or ring-opening side reactions .

Q. How can researchers validate the compound’s target engagement in complex biological systems?

Methodological Answer: Employ these strategies:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., receptors) .

- Cellular thermal shift assays (CETSA) : Detect stabilization of target proteins in lysates after compound treatment .

- Mutagenesis studies : Introduce point mutations in putative binding sites to disrupt interaction (e.g., alanine scanning) .

Q. What methodological considerations are critical for assessing the compound’s stability under physiological conditions?

Methodological Answer: Stability studies should include:

- Hydrolysis assays : Incubate the compound in buffers (pH 1–9) and monitor degradation via LCMS, focusing on ester bond cleavage .

- Plasma stability : Test in human plasma at 37°C to predict in vivo half-life .

- Light and temperature sensitivity : Store samples in amber vials at -20°C to prevent photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.